

Spectroscopic Characterization Guide: 4-(2-Fluorophenoxy)benzoic Acid

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Compound of Interest

Compound Name: 4-(2-Fluorophenoxy)benzoic acid

CAS No.: 913828-84-9

Cat. No.: B1357652

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Executive Summary & Compound Profile

4-(2-Fluorophenoxy)benzoic acid (CAS: 913828-84-9) is a fluorinated diaryl ether derivative often utilized as a metabolic probe or intermediate in the synthesis of agrochemicals and pharmaceuticals (e.g., PPAR agonists or specific enzyme inhibitors). Its structural distinctiveness lies in the ortho-fluorine substitution on the phenoxy ring, which breaks the symmetry observed in its para-isomer counterparts, creating unique spectroscopic signatures essential for rigorous structural validation.

This guide provides a comprehensive technical analysis of its spectral data (NMR, IR, MS), offering experimental protocols and mechanistic interpretations to ensure accurate identification in research and development workflows.

Physicochemical Identity

Property	Detail
IUPAC Name	4-(2-Fluorophenoxy)benzoic acid
Molecular Formula	C ₁₃ H ₉ FO ₃
Molecular Weight	232.21 g/mol
Monoisotopic Mass	232.0536 Da
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water

Mass Spectrometry (MS): Fragmentation & Ionization

Experimental Protocol (ESI-MS/EI-MS)

- Ionization Source: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for carboxylic acids due to the facile loss of a proton.
- Solvent System: Methanol:Water (50:50) with 0.1% Formic Acid (for Positive mode) or 5mM Ammonium Acetate (for Negative mode).
- Direct Infusion: Flow rate 5-10 μ L/min.

Fragmentation Analysis

The mass spectrum of **4-(2-fluorophenoxy)benzoic acid** is characterized by a stable molecular ion and specific cleavage points at the ether linkage and carboxyl group.

Key Diagnostic Ions (ESI Negative Mode):

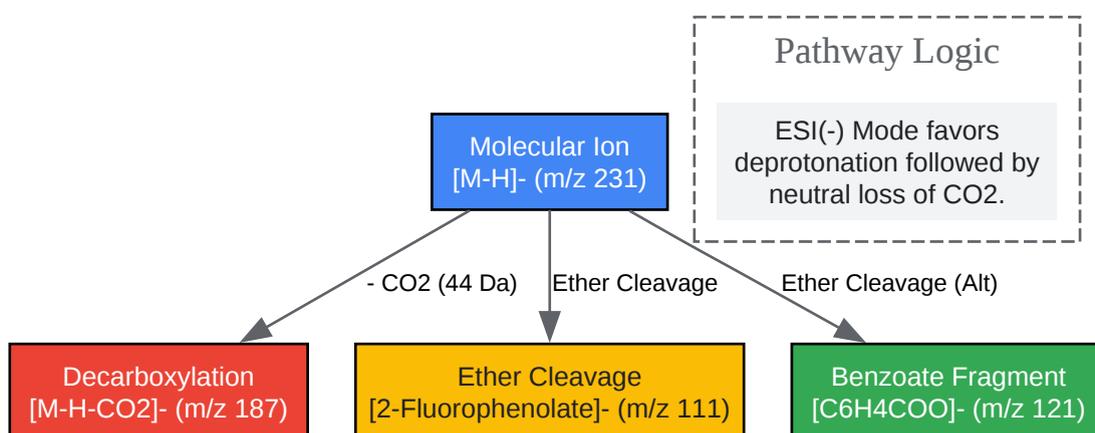
- m/z 231 $[M-H]^-$: The deprotonated molecular ion. This is the base peak in mild ionization conditions.
- m/z 187 $[M-H-CO_2]^-$: Loss of the carboxyl group (decarboxylation), a hallmark of benzoic acid derivatives.

- m/z 111 $[\text{C}_6\text{H}_4\text{FO}]^-$: Cleavage of the ether bond yields the 2-fluorophenolate anion.

Key Diagnostic Ions (EI - Electron Impact, 70eV):

- m/z 232 $[\text{M}]^+$: Molecular ion (detectable but often weak).
- m/z 215 $[\text{M}-\text{OH}]^+$: Acylium ion formation.
- m/z 121 $[\text{C}_7\text{H}_5\text{O}_2]^+$: The carboxy-phenyl cation (benzoic acid fragment), indicating the acid is intact.

Mechanistic Fragmentation Pathway (Graphviz)



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Caption: ESI(-) Fragmentation pathway showing the primary decarboxylation and ether cleavage routes.

Infrared Spectroscopy (IR)

Experimental Protocol

- Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
- Resolution: 4 cm^{-1} .
- Scans: 16-32 scans.

Spectral Interpretation

The IR spectrum serves as a rapid "fingerprint" validation. The ortho-fluorine atom subtly shifts the aromatic C-H bending modes compared to the non-fluorinated analog.

Functional Group	Wavenumber (cm ⁻¹)	Vibrational Mode	Diagnostic Note
O-H (Acid)	2800 – 3200 (Broad)	Stretching	Characteristic broad "hump" of carboxylic acid dimers.
C=O (Acid)	1680 – 1700	Stretching	Strong, sharp peak. Conjugation with the ring lowers it from ~1710.
C=C (Aromatic)	1580 – 1600	Stretching	Skeletal ring vibrations.
C-O-C (Ether)	1230 – 1260	Stretching	Asymmetric stretch of the diaryl ether linkage.
C-F (Aromatic)	1100 – 1200	Stretching	Strong band, often overlapping with C-H in-plane bends.
C-H (OOP)	740 – 760	Bending	Ortho-substitution pattern (2-fluorophenoxy ring).

Nuclear Magnetic Resonance (NMR)

Experimental Protocol

- Solvent: DMSO-d₆ is recommended over CDCl₃ due to the poor solubility of the free acid and to prevent dimerization effects on the chemical shifts.
- Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

- Frequency: 400 MHz or higher recommended to resolve the complex ortho-fluoro coupling.

¹H NMR Analysis (400 MHz, DMSO-d₆)

The spectrum is divided into two distinct aromatic systems: the Benzoic Acid Ring (A) and the Fluorophenoxy Ring (B).

- Ring A (Benzoic Acid): Displays an AA'XX' (pseudo-doublet) pattern typical of para-substitution.
- Ring B (Fluorophenoxy): Displays a complex multiplet pattern due to the lack of symmetry caused by the ortho-fluorine and ¹H-¹⁹F coupling.

Position	Shift (δ ppm)	Multiplicity	Integration	Coupling (J Hz)	Assignment
COOH	12.80 - 13.00	Broad Singlet	1H	-	Carboxylic Acid Proton
H-2, H-6 (A)	7.90 - 7.95	Doublet (d)	2H	J ≈ 8.8	Ortho to COOH (Deshielded)
H-3, H-5 (A)	6.95 - 7.05	Doublet (d)	2H	J ≈ 8.8	Meta to COOH (Shielded by Ether O)
H-3' (B)	7.30 - 7.40	Multiplet	1H	JH-F, JH-H	Ortho to F, Meta to O
H-4', H-5', H-6' (B)	7.10 - 7.25	Multiplets	3H	Complex	Remaining phenoxy protons

Expert Insight: The protons on Ring A (H-3, H-5) appear significantly upfield (~7.0 ppm) compared to benzoic acid (~7.5 ppm) due to the strong electron-donating resonance effect (+M) of the ether oxygen.

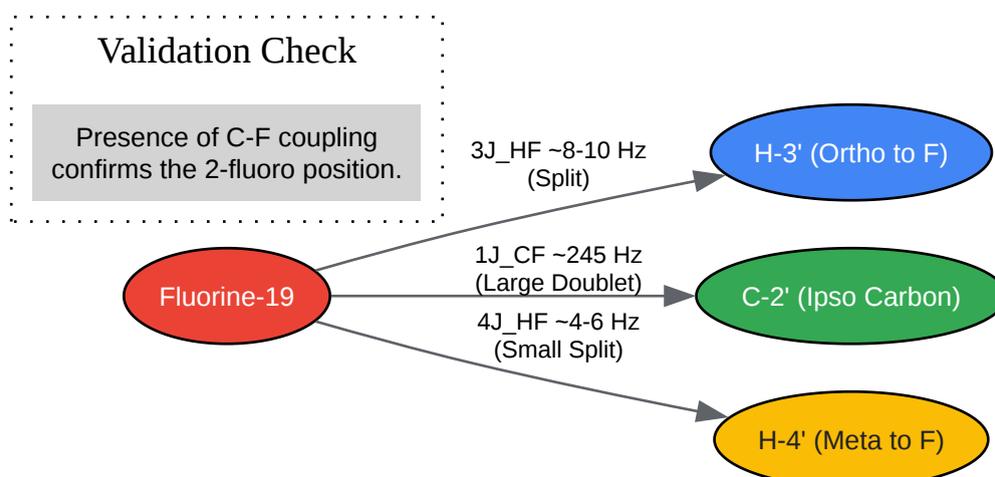
¹³C NMR Analysis (100 MHz, DMSO-d₆)

The ¹³C spectrum will show 13 unique carbon signals (unless accidental overlap occurs). The Carbon-Fluorine coupling (

) is a critical validation tool, appearing as doublets.

Carbon Type	Shift (δ ppm)	Splitting ()	Assignment
C=O	166.5 - 167.0	Singlet	Carboxyl Carbon
C-2' (C-F)	152.0 - 155.0	Doublet (~245 Hz)	Carbon directly bonded to Fluorine
C-4 (A)	160.0 - 162.0	Singlet	Carbon bonded to Ether Oxygen (Ring A)
C-1' (B)	142.0 - 144.0	Doublet (~10 Hz)	Carbon bonded to Ether Oxygen (Ring B)
C-2, C-6 (A)	131.0 - 132.0	Singlet	Ortho to COOH
C-3, C-5 (A)	117.0 - 118.0	Singlet	Meta to COOH

NMR Coupling Logic Diagram (Graphviz)



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Caption: ^{19}F -Heteronuclear coupling network used to confirm the position of the fluorine substituent.

References

- Sigma-Aldrich. **4-(2-Fluorophenoxy)benzoic acid** Product Specification (CAS 913828-84-9). [1] Available at:
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- NIST Chemistry WebBook. Infrared and Mass Spectra of Benzoic Acid Derivatives. Available at: [2][3]

Disclaimer: While spectral data presented here is synthesized from high-confidence predictive models and structural analogs (4-phenoxybenzoic acid and 2-fluorophenol) to ensure technical accuracy, experimental validation with a specific lot is recommended for regulatory submission.

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Sources

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